(4-Fluorophenylthio)acetonitrile
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Overview
Description
(4-Fluorophenylthio)acetonitrile is an organic compound with the molecular formula C8H6FNS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thioether and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenylthio)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-fluorothiophenol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenylthio)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Reactions: Amides, thioethers, and other derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Primary amines.
Scientific Research Applications
(4-Fluorophenylthio)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenylthio)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various chemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The thioether group can undergo oxidation or reduction, further modifying the compound’s properties and interactions .
Comparison with Similar Compounds
4-Fluorophenylacetonitrile: Similar structure but lacks the thioether group.
4-Chlorophenylthio)acetonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-Methylphenylthio)acetonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness: (4-Fluorophenylthio)acetonitrile is unique due to the presence of both a fluorine atom and a thioether group, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and reactivity, while the thioether group provides additional functionalization options .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLSPRQCMQITC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342390 |
Source
|
Record name | (4-Fluorophenylthio)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-21-4 |
Source
|
Record name | (4-Fluorophenylthio)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18527-21-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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